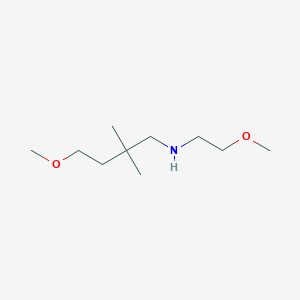
1-ethenyl-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethenyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is characterized by the presence of an ethenyl group at position 1 and a nitro group at position 3. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-nitro-1H-pyrazole can be achieved through various methods. One common approach involves the cycloaddition reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions typically offer mild conditions, broad substrate scope, and excellent functional group tolerance.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves green chemistry approaches to minimize environmental impact. Recent advancements include the use of aqueous methods, sonochemical procedures, microwave technologies, solvent-free conditions, and green solvents . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals and waste production.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethenyl-3-nitro-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethenyl group can be hydrogenated to form an ethyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Bromine, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions include:
Amino derivatives: Formed by the reduction of the nitro group.
Ethyl derivatives: Formed by the hydrogenation of the ethenyl group.
Substituted pyrazoles: Formed by nucleophilic substitution of the nitro group.
Applications De Recherche Scientifique
1-ethenyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties and reactivity.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-ethenyl-3-nitro-1H-pyrazole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ethenyl group can participate in electrophilic addition reactions, further modifying the compound’s reactivity and interactions . These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
1-ethenyl-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
3-nitro-1H-pyrazole: Lacks the ethenyl group, resulting in different reactivity and applications.
1-ethyl-3-nitro-1H-pyrazole: Contains an ethyl group instead of an ethenyl group, affecting its chemical properties and reactivity.
3,5-dinitro-1H-pyrazole:
Propriétés
Formule moléculaire |
C5H5N3O2 |
|---|---|
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
1-ethenyl-3-nitropyrazole |
InChI |
InChI=1S/C5H5N3O2/c1-2-7-4-3-5(6-7)8(9)10/h2-4H,1H2 |
Clé InChI |
ARLVGHVUSITOJB-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=CC(=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride](/img/structure/B13626069.png)







![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)



